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Cat. No.: B1233884 Get Quote

Abstract
Filbertone, chemically known as (E)-5-methyl-2-hepten-4-one, is the principal flavor

compound responsible for the characteristic aroma of hazelnuts (Corylus avellana).[1] As a

potent aroma chemical, it finds significant application in the flavor and fragrance industries and

serves as a key analytical marker for the authentication of food products, such as detecting the

adulteration of olive oil with hazelnut oil.[1][2] This technical guide provides a comprehensive

overview of the physical, chemical, and spectroscopic properties of filbertone. It includes

detailed experimental protocols for its synthesis and analysis, and visual diagrams of a key

synthetic pathway and its relevant biological signaling cascade to support advanced research

and development.

Chemical Identity and Physical Properties
Filbertone is an α,β-unsaturated ketone.[3] In nature, it typically exists as a mixture of (S) and

(R) enantiomers, often with a slight excess of the (+)-(S)-isomer.[4] The enantiomers possess

distinct olfactory characteristics, contributing differently to the overall hazelnut aroma.

Table 1: General and Physical Properties of Filbertone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1233884?utm_src=pdf-interest
https://www.benchchem.com/product/b1233884?utm_src=pdf-body
https://www.thegoodscentscompany.com/data/rw1548231.html
https://www.thegoodscentscompany.com/data/rw1548231.html
https://en.wikipedia.org/wiki/Filbertone
https://foodb.ca/compounds/FDB015353
https://www.hmdb.ca/metabolites/HMDB0303507
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value References

IUPAC Name (2E)-5-Methyl-2-hepten-4-one [1][3]

Synonyms

Filbert heptenone, Hazelnut

ketone, 5-Methylhept-2-en-4-

one

[5][6]

Molecular Formula C₈H₁₄O [2][7]

Molecular Weight 126.20 g/mol [5][8][9]

Appearance
Clear, colorless to pale yellow

liquid
[7]

Odor Profile
Hazelnut, nutty, roasted,

sweet, fatty
[7][10]

Boiling Point 167 - 173.8 °C @ 760 mmHg [1][7]

Specific Gravity 0.847 - 0.858 @ 20/25 °C [1][7]

Refractive Index 1.441 - 1.446 @ 20 °C [1][7]

Flash Point ~57 °C [7]

Solubility
Soluble in alcohol; slightly

soluble in water
[3]

logP (o/w) ~2.2 (estimated) [1]

Table 2: Enantiomer-Specific Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.thegoodscentscompany.com/data/rw1548231.html
https://foodb.ca/compounds/FDB015353
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-2-hepten-4-one
https://precision.fda.gov/ginas/app/ui/substances/7d4b588c-3750-44b7-9671-25ce47982aed
https://en.wikipedia.org/wiki/Filbertone
https://www.symrise.com/fileadmin/symrise/Marketing/Scent_and_care/Aroma_molecules/Ingredient_finder/SYM_FC_Einzel-PDF/SYM_FC-Filbertone.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-2-hepten-4-one
https://pubchem.ncbi.nlm.nih.gov/compound/Filbertone
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-2-hepten-4-one_-_R
https://www.symrise.com/fileadmin/symrise/Marketing/Scent_and_care/Aroma_molecules/Ingredient_finder/SYM_FC_Einzel-PDF/SYM_FC-Filbertone.pdf
https://www.symrise.com/fileadmin/symrise/Marketing/Scent_and_care/Aroma_molecules/Ingredient_finder/SYM_FC_Einzel-PDF/SYM_FC-Filbertone.pdf
https://www.perfumerflavorist.com/flavor/ingredients/news/21885297/filbertone
https://www.thegoodscentscompany.com/data/rw1548231.html
https://www.symrise.com/fileadmin/symrise/Marketing/Scent_and_care/Aroma_molecules/Ingredient_finder/SYM_FC_Einzel-PDF/SYM_FC-Filbertone.pdf
https://www.thegoodscentscompany.com/data/rw1548231.html
https://www.symrise.com/fileadmin/symrise/Marketing/Scent_and_care/Aroma_molecules/Ingredient_finder/SYM_FC_Einzel-PDF/SYM_FC-Filbertone.pdf
https://www.thegoodscentscompany.com/data/rw1548231.html
https://www.symrise.com/fileadmin/symrise/Marketing/Scent_and_care/Aroma_molecules/Ingredient_finder/SYM_FC_Einzel-PDF/SYM_FC-Filbertone.pdf
https://www.symrise.com/fileadmin/symrise/Marketing/Scent_and_care/Aroma_molecules/Ingredient_finder/SYM_FC_Einzel-PDF/SYM_FC-Filbertone.pdf
https://foodb.ca/compounds/FDB015353
https://www.thegoodscentscompany.com/data/rw1548231.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer IUPAC Name CAS Number PubChem CID

Racemic Mixture
(±)-(E)-5-Methyl-2-

hepten-4-one
102322-83-8 5362588

(S)-Enantiomer

(+)-(E,5S)-5-

Methylhept-2-en-4-

one

122440-59-9 7567850

(R)-Enantiomer

(-)-(E,5R)-5-

Methylhept-2-en-4-

one

135910-94-0 643135

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and

characterization of filbertone. The following sections describe the expected spectral features.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of filbertone (molecular weight 126.20) results in

a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 126.

Table 3: Primary Mass Fragments for Filbertone

m/z
Proposed Fragment
Identity

Comments

126 [C₈H₁₄O]⁺˙ Molecular Ion (M⁺)

111 [M - CH₃]⁺ Loss of a methyl radical

98 [M - C₂H₄]⁺ McLafferty rearrangement

97 [M - C₂H₅]⁺ Loss of an ethyl radical

69 [CH₃-CH=CH-C=O]⁺
Acylium ion from cleavage at

the chiral center

41 [C₃H₅]⁺ Allyl cation
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| 29 | [C₂H₅]⁺ | Ethyl cation |

Data interpreted from NIST WebBook mass spectrum for (E)-5-Methyl-2-hepten-4-one.[11]

Infrared (IR) Spectroscopy
The IR spectrum of filbertone displays characteristic absorption bands corresponding to its α,β-

unsaturated ketone structure.

Table 4: Characteristic IR Absorption Bands for Filbertone

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3030 Medium C-H Stretch Vinylic C-H

2965, 2875 Strong C-H Stretch Aliphatic C-H

~1670 Strong C=O Stretch
α,β-unsaturated

Ketone

~1630 Medium-Strong C=C Stretch Alkene

~1460 Medium C-H Bend CH₂, CH₃

| ~970 | Strong | C-H Bend | trans C-H=C-H out-of-plane |

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. The

data presented below is a predicted analysis based on the structure of (E)-5-methyl-2-hepten-
4-one.

Table 5: Predicted ¹H NMR Data for Filbertone (CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.85 dq 1H H-3

~6.10 dq 1H H-2

~3.20 m 1H H-5

~1.90 dd 3H H-1 (CH₃)

~1.65 m 2H H-6 (CH₂)

~1.10 d 3H H-8 (CH₃)

~0.90 t 3H H-7 (CH₃)

d: doublet, t: triplet, q: quartet, m: multiplet

Table 6: Predicted ¹³C NMR Data for Filbertone (CDCl₃)

Chemical Shift (δ, ppm) Carbon Assignment

~201 C-4 (C=O)

~148 C-3

~131 C-2

~48 C-5

~26 C-6

~18 C-1

~16 C-8

| ~11 | C-7 |

Experimental Protocols
Synthesis of (+)-(E,5S)-Filbertone
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This protocol is based on the original laboratory synthesis starting from commercially available

(S)-(-)-2-methylbutan-1-ol.[4]

Methodology:

Oxidation: (S)-(-)-2-methylbutan-1-ol is oxidized to the corresponding aldehyde, (S)-2-

methylbutanal. This can be achieved using a mild oxidizing agent such as pyridinium

chlorochromate (PCC) in dichloromethane (DCM) or a TEMPO-catalyzed oxidation with

NaOCl.

Alkynylation: The aldehyde is treated with propynyl lithium in an anhydrous ether solvent

(e.g., THF) at low temperature (-78 °C). This nucleophilic addition to the carbonyl carbon

forms a mixture of diastereomeric secondary alcohols, (4R,5S)- and (4S,5S)-5-methylhept-2-

yn-4-ol.

Stereospecific Reduction: The alkyne mixture is reduced to the trans-(E)-alkene using lithium

aluminum hydride (LiAlH₄) in an ether solvent. This reduction is stereospecific, yielding

(E,4R,5S)- and (E,4S,5S)-5-methylhept-2-en-4-ol.

Final Oxidation: The resulting allylic alcohols are oxidized to the target ketone, (+)-(E,5S)-

filbertone, using manganese dioxide (MnO₂) in a chlorinated solvent like chloroform or DCM.

Purification: The final product is purified by column chromatography on silica gel followed by

distillation under reduced pressure.
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Figure 1: Workflow for the laboratory synthesis of (+)-(E,5S)-Filbertone.

Analysis of Filbertone in a Food Matrix (e.g., Vegetable
Oil)
This protocol outlines a general method for the quantification of filbertone using headspace

solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry

(GC-MS).[7][12]

Methodology:

Sample Preparation: Accurately weigh a sample of the oil (e.g., 1-2 g) into a 20 mL

headspace vial. Add a known amount of an appropriate internal standard (e.g., 2-octanone

or a deuterated filbertone analogue). Seal the vial with a PTFE/silicone septum.

Headspace Extraction (HS-SPME): Place the vial in a heated agitator (e.g., 60°C for 15

minutes). Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample

for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
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GC-MS Analysis:

Desorption: Immediately transfer the SPME fiber to the heated GC inlet (e.g., 250°C)

where the adsorbed analytes are thermally desorbed into the carrier gas (Helium).

Chromatographic Separation: Use a capillary column suitable for flavor compounds (e.g.,

DB-5ms or equivalent). A typical oven temperature program starts at 40°C, holds for 2

minutes, then ramps at 5-10°C/min to 250°C.

Mass Spectrometry Detection: Operate the mass spectrometer in electron ionization (EI)

mode. For quantification, use selected ion monitoring (SIM) mode, targeting the

characteristic ions of filbertone (e.g., m/z 126, 97, 69) and the internal standard.

Quantification: Create a calibration curve using standards of known filbertone concentration

prepared in a similar matrix. Calculate the concentration of filbertone in the sample by

comparing its peak area ratio relative to the internal standard against the calibration curve.

Biological Context: Olfactory Signaling Pathway
Filbertone's primary biological interaction is with olfactory receptors in the nasal epithelium,

initiating the sense of smell. This process does not involve systemic drug-like activity but is a

critical signaling pathway for sensory perception. The binding of an odorant like filbertone to its

specific G-protein coupled receptor (GPCR) triggers a well-defined intracellular cascade.
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Figure 2: Olfactory signal transduction pathway initiated by filbertone.
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The pathway proceeds as follows:

Binding: Filbertone binds to a specific olfactory receptor (OR), a type of GPCR, on the cilia of

an olfactory sensory neuron.

G-Protein Activation: The activated OR catalyzes the exchange of GDP for GTP on the

associated G-protein, G-olf.

Adenylyl Cyclase Activation: The activated α-subunit of G-olf dissociates and activates

adenylyl cyclase III.

Second Messenger Production: Activated adenylyl cyclase converts ATP into cyclic AMP

(cAMP).[5]

Ion Channel Gating (Influx): cAMP binds to and opens cyclic nucleotide-gated (CNG) ion

channels, allowing an influx of Na⁺ and Ca²⁺ ions, which begins to depolarize the neuron.[5]

Signal Amplification (Efflux): The influx of Ca²⁺ activates calcium-gated chloride (Cl⁻)

channels. Due to a high intracellular chloride concentration in these neurons, the opening of

these channels leads to an efflux of Cl⁻, further depolarizing the cell.[5]

Action Potential: This significant depolarization generates an action potential that travels

along the neuron's axon to the olfactory bulb in the brain, where the signal is processed as

the characteristic scent of hazelnut.

Conclusion
Filbertone is a well-characterized molecule of significant interest to the food and fragrance

industries. Its distinct stereoisomers and potent aroma profile make it a subject of ongoing

research. The data and protocols provided in this guide, from fundamental physical properties

to detailed analytical methods and its role in sensory signal transduction, offer a robust

resource for scientists and researchers. This comprehensive understanding is essential for its

application in quality control, new product development, and further studies into the nuances of

chemosensory science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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